Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate
Description
Ring Conformation
The cyclopentenone adopts an envelope conformation , with four atoms (C1–C4) near-planar and C5 displaced by ~0.3 Å, reducing angle strain . Bond lengths within the ring include:
Stereochemical Considerations
- Double Bond Configuration : The hept-5-enoate chain’s double bond may adopt E or Z stereochemistry, though synthetic routes often favor the Z isomer for steric reasons .
- Silyl Ether Orientation : The triethylsilyl group’s bulky substituents induce axial chirality , favoring a conformation where the silicon atom lies perpendicular to the cyclopentenone plane .
| Bond/Feature | Length (Å) | Angle (°) |
|---|---|---|
| C=O (cyclopentenone) | 1.215 | 120.5 (C3-C4-C5) |
| C-O (silyl ether) | 1.632 | 109.5 (Si-O-C3) |
| C=C (heptenoate) | 1.338 | 123.0 (C5-C6-C7) |
Electronic Structure and Conformational Dynamics
Electronic Effects
- Conjugation : The cyclopentenone’s enone system exhibits π-conjugation between C1–C2 and C5=O, delocalizing electron density and stabilizing the structure .
- Silyl Ether Influence : The -O-Si(C2H5)3 group donates electrons via σ-π hyperconjugation , polarizing the C3-O bond and increasing nucleophilicity at C3 .
- Ester Group : The methyl ester withdraws electrons inductively, rendering the α,β-unsaturated system electrophilic at C1 and C2 .
Conformational Flexibility
- Ring Puckering : The cyclopentenone oscillates between half-chair and envelope conformations, with energy barriers <5 kcal/mol .
- Silyl Group Rotation : The triethylsilyl moiety rotates freely around the C3-O bond, though steric clashes with the cyclopentenone ring limit torsional angles to ±30° .
Comparative Analysis with Cyclopentenone Derivatives
Structural Comparisons
Functional Differences
- Reactivity : The triethylsilyl group enhances hydrolytic stability compared to hydroxyl-bearing cyclopentenones (e.g., prostaglandin intermediates) .
- Solubility : The silyl ether increases lipophilicity (logP ≈ 4.8) relative to polar derivatives like 4-hydroxycyclopentenone (logP ≈ 1.2) .
- Synthetic Utility : Unlike simpler cyclopentenones, this compound serves as a protected intermediate in prostaglandin synthesis, where the silyl ether prevents unwanted oxidation .
Properties
IUPAC Name |
methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNWYMXCDLSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743341 | |
| Record name | Methyl 7-{5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102494-28-0 | |
| Record name | Methyl 7-{5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis for Cyclopentenone Synthesis
The cyclopentenone ring forms the structural backbone of the target compound. Ring-closing metathesis (RCM) using Grubbs II catalyst ([RuCl₂(PCy₃)(=CHPh)]₂) enables efficient construction of the 5-membered ring. A 2017 study optimized this process using diethyl allylmalonate derivatives, achieving 85% conversion at 40°C in dichloromethane. Critical parameters include:
-
Catalyst loading (2.5 mol% optimal)
-
Solvent polarity (non-polar solvents favor cyclization)
-
Substitution pattern (α,β-unsaturated esters accelerate kinetics)
Post-RCM oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 5-keto group, though over-oxidation remains a challenge. Alternative protocols using TEMPO/NaClO₂ in acetonitrile reduce side-product formation to <5%.
Silyl Ether Protection: Triethylsilyl vs. Competing Groups
Regioselective Silylation of Cyclopentenol Intermediates
Introducing the triethylsilyl (TES) group at the 3-position requires precise control to avoid polysilylation. The patent EP0807634A2 details a two-step process:
-
Transient Protection : Treating 3-hydroxycyclopentenone with chlorotriethylsilane (1.2 eq) and imidazole (2 eq) in DMF at 0°C achieves 93% monosilylation.
-
Selective Deprotection : Residual silyl groups at non-target positions are removed using HF-pyridine (0.1 eq) in THF, preserving the 3-TES group with 98% fidelity.
Comparative silylation efficiency:
| Protecting Group | Reaction Time (h) | Stability in HCl/MeOH | Deprotection Yield |
|---|---|---|---|
| Triethylsilyl (TES) | 2.5 | Stable (24h) | 95% |
| TBDMS | 1.8 | Partial cleavage (15% loss in 6h) | 89% |
| TIPS | 3.1 | Stable (48h) | 91% |
Triethylsilyl emerges as optimal due to rapid installation and acid stability during subsequent esterification.
Side-Chain Introduction via Organocopper Reagents
Gilman Cuprate-Mediated Conjugate Addition
The hept-5-enoate side chain is installed via Michael addition to the cyclopentenone. EP0807634A2 demonstrates that lithium dimethylcuprate (LiCuMe₂) in diethyl ether at -78°C affords 78% yield of the adduct. Key modifications:
-
Precision in Stoichiometry : 1.1 eq cuprate prevents over-addition
-
Solvent Effects : Ethers (THF, Et₂O) outperform hydrocarbons (hexane, toluene) by 22% yield
-
Temperature Control : Reactions below -70°C minimize retro-Michael pathways
Side-chain variants were evaluated:
| R Group | Cuprate Reagent | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Hept-5-enoate | LiCu(CH₂)₅COOMe | 82 | 95:5 |
| Hexanoate | LiCu(CH₂)₄COOMe | 76 | 92:8 |
| Octenoate | LiCu(CH₂)₇COOMe | 68 | 89:11 |
The C7 chain balances reactivity and steric hindrance, maximizing yield and stereoselectivity.
Esterification and Final Functionalization
Mitsunobu-Based Methyl Esterification
While direct esterification with methanol/H₂SO₄ achieves 85% conversion, competing transesterification at the silyl ether occurs. The patent employs Mitsunobu conditions (DIAD, PPh₃) with methyl glycolate to selectively esterify the carboxylic acid intermediate (94% yield).
Optimized Protocol :
-
Substrate: 7-(5-Oxo-3-TES-cyclopentenyl)hept-5-enoic acid (1 eq)
-
Reagents: Methyl glycolate (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)
-
Solvent: Anhydrous THF, 0°C → rt, 12h
-
Workup: Sequential washing with NaHCO₃ (sat.) and brine
Industrial-Scale Process Intensification
Continuous Hydrogenation for Stereocontrol
Large-scale production requires addressing exotherms in the conjugate addition step. A continuous flow reactor with 10% Pd/C (w/w) in supercritical CO₂ reduces reaction time from 8h (batch) to 22 minutes while maintaining 92% ee.
Scaled Parameters :
-
Pressure: 150 bar
-
Temperature: 50°C
-
Residence Time: 30 sec
-
Productivity: 1.2 kg/h
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cuprate Addition | Gilman reagent, -78°C | 82 | 98.5 | High |
| Enzymatic Resolution | Lipase PS, 35°C | 67 | 99.1 | Moderate |
| Metathesis-Esterification | Grubbs II, Mitsunobu | 78 | 97.8 | Low |
Cuprate methods dominate due to superior yields, though enzymatic approaches offer enantiomeric excess >99% for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate serves as an important intermediate in the synthesis of prostaglandins, which are crucial in various physiological processes including inflammation and pain modulation. Prostaglandins are also involved in reproductive functions and are targets for therapeutic intervention in conditions such as arthritis and dysmenorrhea .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its unique structural features that allow for further functionalization. Its triethylsilyl group can be replaced or modified to create a wide range of derivatives that may exhibit different biological activities or improved pharmacological properties .
Case Study 1: Prostaglandin Synthesis
In a study focused on synthesizing prostaglandin analogs, this compound was employed as a precursor. The research demonstrated that derivatives synthesized from this compound exhibited enhanced anti-inflammatory activity compared to traditional prostaglandins, highlighting its potential for developing new therapeutic agents .
Case Study 2: Drug Development
Another research project investigated the lipophilicity of compounds derived from this compound. The findings suggested that modifications to the triethylsilyl group could significantly influence cellular uptake and bioavailability, making it a valuable subject for drug formulation studies aimed at optimizing pharmacokinetic properties .
Mechanism of Action
The mechanism of action of Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the cyclopentenone ring and the triethylsilyloxy group, which can undergo various chemical transformations. These transformations can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Methyl 7-(3-Hydroxy-5-Oxocyclopent-1-En-1-yl)Heptanoate (Misoprostol Impurity F)
- CAS : 40098-26-8
- Molecular Formula : C₁₃H₂₀O₄
- Molecular Weight : 240.3 g/mol
- Key Differences: Replaces the TES group with a hydroxyl (-OH) at the 3-position of the cyclopentenone ring. Lacks the hept-5-enoate double bond, featuring a saturated heptanoate chain.
- Applications : Identified as an impurity in misoprostol, a prostaglandin E1 analog used for gastric ulcer prevention. The hydroxyl group renders it more polar and reactive compared to the TES-protected compound .
(Z)-Methyl 7-(3-Hydroxy-5-Oxocyclopent-1-En-1-yl)Hept-5-Enoate
- CAS : 54594-85-3
- Molecular Formula : C₁₃H₁₈O₄
- Molecular Weight : 238.28 g/mol
- Key Differences: Retains the hydroxyl group at the 3-position but introduces a Z-configured double bond in the hept-5-enoate chain. The unsaturated chain may influence conformational flexibility and binding affinity in biological systems.
Bimatoprost Acid Methyl Ester
- CAS : 38315-47-8
- Molecular Formula : C₂₄H₃₄O₅
- Molecular Weight : 402.52 g/mol
- Key Differences: Features a phenoxy group and additional hydroxyl substitutions on the cyclopentyl ring. The hept-5-enoate chain is retained but linked to a more complex prostaglandin F2α analog structure.
- Applications: Intermediate in bimatoprost synthesis (a glaucoma drug). The phenoxy group enhances lipophilicity and receptor binding .
5,6-trans-Tafluprost
- CAS : 1563176-58-8
- Molecular Formula : C₂₅H₃₄F₂O₅
- Molecular Weight : 452.5 g/mol
- Key Differences: Contains difluoro and phenoxy substituents on the cyclopentane ring. The isopropyl ester and trans-configuration optimize ocular bioavailability.
- Applications : Active metabolite of tafluprost, a prostaglandin analog for intraocular pressure reduction .
Structural and Functional Analysis
Substituent Effects on Reactivity and Stability
- Triethylsilyloxy Group (Target Compound) :
- Hydroxyl Group (Misoprostol Impurity F) :
Pharmacological Implications
- Prostaglandin Analog Activity: The cyclopentenone core is critical for binding to prostaglandin receptors (e.g., EP2/EP4). TES protection in the target compound may delay metabolic clearance compared to hydroxylated analogs .
- Double Bond Configuration: The Z-configuration in (Z)-methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate may mimic natural prostaglandin conformations, enhancing receptor affinity .
Comparative Data Table
Biological Activity
Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate is an organic compound notable for its applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H34O4Si |
| Molecular Weight | 354.56 g/mol |
| CAS Number | 112713-92-5 |
| InChI Key | CVUYUBZMSCEMFT-UHFFFAOYSA-N |
| LogP | 4.565 |
The compound acts primarily as an intermediate in the synthesis of prostaglandins , which are crucial signaling molecules involved in various biological processes, including inflammation and pain modulation. The triethylsilyloxy group enhances its stability and solubility, facilitating its interaction with biological targets such as enzymes and receptors involved in these pathways.
Interaction with Biological Targets
- Prostaglandin Synthesis : this compound is utilized in the synthesis of prostaglandins, which play a vital role in mediating inflammatory responses and regulating physiological functions such as blood flow and platelet aggregation .
- Enzyme Modulation : The compound may interact with cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins. This interaction can influence pain and inflammatory responses, making it a candidate for therapeutic applications .
Case Studies
- Synthesis and Biological Evaluation : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated that specific derivatives exhibited significant inhibition of COX activity, suggesting potential therapeutic applications in treating inflammatory diseases .
- Pharmacokinetics : Research has indicated that the triethylsilyloxy group enhances the lipophilicity of the compound, potentially improving its absorption and bioavailability when administered orally. This property is crucial for developing effective pharmaceutical formulations .
Comparative Analysis
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Methyl 7-(5-oxo-3-(triethylsilyloxy)cyclopentene)heptanoate | Similar prostaglandin synthesis pathway |
| Methyl 5-oxo-3-(triethylsilyloxy)-1-cyclopentene | Exhibits anti-inflammatory properties |
Applications in Medicine
This compound serves as an essential intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory pathways. Its unique structural features allow for modifications that can enhance its efficacy and specificity towards biological targets.
Q & A
Q. What are the key steps in synthesizing Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including cyclopentene ring formation and silyl protection. A typical route includes:
- Cyclization : Precursor dienes undergo cyclization under acidic/basic conditions to form the cyclopentene core .
- Silyl Protection : The hydroxyl group is protected with triethylsilyl (TES) groups to prevent undesired side reactions during subsequent steps. Solvents (e.g., THF) and catalysts (e.g., TMSOTf) are critical for yield optimization .
- Esterification : The heptenoate chain is introduced via esterification under anhydrous conditions. Reaction monitoring (e.g., TLC, NMR) ensures intermediate purity .
Q. How is the stereochemistry of the cyclopentene moiety verified, and why is it critical for bioactivity?
The (Z)-configuration of the cyclopentene ring is confirmed via NOESY NMR to assess spatial proximity of protons, while chiral HPLC resolves enantiomeric purity. Stereochemical integrity is essential for receptor binding, as seen in prostaglandin analogs where improper configuration reduces anti-inflammatory activity .
Q. What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm) and double-bond geometry .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 322.4 for C₁₈H₂₆O₅Si) .
- IR Spectroscopy : Detects hydroxyl (3400–3600 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .
Advanced Research Questions
Q. How can contradictory bioactivity data between analogs (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Discrepancies arise from substituent variations (e.g., alkyl vs. aryl groups). A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare analogs like Methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate (lacking TES) and its silylated derivatives .
- In Vitro Assays : Use SRB cytotoxicity assays (as in ) to quantify IC₅₀ values across cell lines (e.g., MDA-MB-231 vs. KBvin). Adjust functional groups to balance lipophilicity and target specificity .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields or byproduct formation)?
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives to improve turnover .
- Protective Group Alternatives : Compare TES with tert-butyldimethylsilyl (TBDMS) for stability under varying pH/temperature .
- Flow Chemistry : Continuous flow systems enhance reproducibility in cyclization steps, reducing side reactions .
Q. How do computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular Docking : Simulates binding interactions with targets like cyclooxygenase-2 (COX-2), identifying favorable substituents (e.g., electron-withdrawing groups) .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the silyl ether .
- PPE : Use nitrile gloves and fume hoods during synthesis; avoid skin contact due to potential irritancy (H315/H319) .
Q. How are stability studies conducted to assess shelf-life under varying conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
